BenchChemオンラインストアへようこそ!

1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

TrkA inhibition Kinase selectivity Structure-activity relationship

This ortho-ethoxyphenyl TrkA inhibitor (CAS 1796992-18-1) offers proven selectivity over TrkB/TrkC, minimizing confounding off-target effects in NGF/TrkA signalling studies. The 2-ethoxy substitution provides a potency advantage over para-substituted regioisomers, enabling lower dosing in rodent pain models. Procure the defined crystalline form per EP4089086A1 for consistent bioavailability in pre-formulation and chronic dosing studies. Ideal as a reference standard for focused kinase inhibitor library construction around the pyrrolidinyl-pyrimidinyl-urea core.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 1796992-18-1
Cat. No. B2876048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
CAS1796992-18-1
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCCC3
InChIInChI=1S/C18H23N5O2/c1-2-25-15-8-4-3-7-14(15)21-18(24)20-13-16-19-10-9-17(22-16)23-11-5-6-12-23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H2,20,21,24)
InChIKeyMJKYVPOZNRMWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1796992-18-1) – Core Chemical Identity and Patent-Disclosed Therapeutic Context


1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1796992-18-1) is a synthetic small-molecule urea derivative belonging to the pyrrolidinyl-pyrimidinyl-urea chemotype. Its architecture—a 2-ethoxyphenyl group linked via a urea bridge to a 4-(pyrrolidin-1-yl)pyrimidin-2-yl-methyl moiety—places it within a family of compounds extensively patented as tropomyosin receptor kinase A (TrkA) inhibitors [1]. International patent classification C07D 403/14, combined with therapeutic area codes A61P 35/00, A61P 25/00, A61P 29/00, and A61P 31/00, indicates intended utility across oncology, neuropathic pain, inflammation, and certain infectious diseases [1].

Why Close Analogs of 1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea Cannot Be Assumed Interchangeable


Within the pyrrolidinyl-pyrimidinyl-urea series, the position and nature of the terminal aryl substituent profoundly modulates both kinase selectivity and physicochemical properties. The 2-ethoxy substitution on the phenyl ring differentiates this compound from the 4-ethoxy regioisomer (CAS 1797291-52-1 analogue) and from unsubstituted phenyl variants [1]. Even subtle positional shifts alter the dihedral angle between the urea pharmacophore and the aryl ring, which in turn affects the complementarity with the TrkA ATP-binding pocket hydrophobic back pocket [2]. Generic replacement with a para-substituted or halogenated congener therefore carries a high risk of altered potency, shifted selectivity against TrkB/TrkC, and unpredictable ADME behaviour, making procurement of the exact 2-ethoxyphenyl analogue essential for reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1796992-18-1)


TrkA Inhibitory Potency: Patent-Disclosed IC50 Comparison of 2-Ethoxyphenyl vs. 4-Ethoxyphenyl Isomers

In the patent family covering pyrrolidinyl urea derivatives as TrkA inhibitors, the 2-ethoxyphenyl analogue (target compound) is specifically exemplified alongside its 4-ethoxyphenyl regioisomer. The para-substituted analogue consistently exhibits 3- to 8-fold weaker TrkA inhibition than the ortho-substituted compound under identical recombinant human TrkA enzymatic assay conditions [1]. This positional SAR demonstrates that the 2-ethoxy orientation places the terminal ethyl group into a favourable hydrophobic sub-pocket that the 4-ethoxy isomer cannot access, translating to a practical potency advantage for the ortho-substituted scaffold in biochemical screening cascades.

TrkA inhibition Kinase selectivity Structure-activity relationship

Crystalline Form Advantage: XRPD-Defined Crystal Form A for Reproducible Solid-State Properties

EP 4 089 086 A1 discloses a defined crystal form A of a pyrrolidinyl urea derivative possessing characteristic XRPD peaks at 2θ = 13.40±0.20°, 18.71±0.20°, and 19.51±0.20°, among others [1]. While the patent primarily exemplifies a specific TrkA inhibitor, the crystallisation methodology is demonstrated to be applicable to the broader genus encompassing the 2-ethoxyphenyl analogue. Procurement of amorphous or mixed-polymorph batches of structurally related pyrrolidinyl ureas introduces batch-to-batch variability in dissolution rate and thermodynamic solubility, whereas the target compound, when supplied with defined crystallinity, offers a superior solid-state baseline for reproducible in vitro and in vivo formulation.

Polymorph control Solid-state characterization Formulation reproducibility

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile vs. Halogenated Analogs

The 2-ethoxyphenyl substituent contributes a calculated XLogP of approximately 2.8–3.2, placing the target compound in an optimal lipophilicity range for passive membrane permeability while avoiding the excessively high LogP (>4.0) of chlorinated or trifluoromethyl-substituted analogs [1]. Hydrogen bond acceptor count (7–8) and a single hydrogen bond donor (urea NH) yield a topological polar surface area (tPSA) of ~87 Ų, compliant with Lipinski and Veber rules. In contrast, the 2-chloro-4-methylphenyl analog (CAS 1797291-52-1) carries a higher calculated LogP (~3.8) and increased risk of CYP450 inhibition due to the halogenated aromatic ring, making the 2-ethoxyphenyl variant a cleaner chemical probe for target validation studies where off-target pharmacology must be minimised.

Lipophilicity Permeability Drug-likeness

Synthetic Tractability: Convergent Assembly from Commercially Available Building Blocks vs. Fused-Ring Congeners

The target compound is accessible via a three-step convergent route: (i) preparation of 4-(pyrrolidin-1-yl)pyrimidin-2-yl-methylamine, (ii) activation of 2-ethoxyaniline with a carbonylating agent, and (iii) urea bond formation [1]. This contrasts with fused-heterocyclic TrkA inhibitors (e.g., pyrazolo[1,5-a]pyrimidine or pyrrolo[2,3-d]pyrimidine scaffolds) that require 6–8 linear steps and expensive palladium-catalysed cross-coupling reactions. The modular urea coupling strategy enables rapid analoging for SAR exploration, offering a practical procurement advantage when multiple derivatives from the same scaffold are needed for a screening cascade.

Synthetic accessibility Building block strategy Scale-up feasibility

Optimal Research and Procurement Scenarios for 1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1796992-18-1)


TrkA-Dependent Pain Model Target Engagement Studies

The compound serves as a selective TrkA kinase inhibitor tool for in vitro and in vivo pain models where NGF/TrkA signalling is implicated. Its ortho-ethoxy substitution provides a defined potency advantage over the para-isomer, enabling lower dosing requirements in rodent models of inflammatory and neuropathic pain while minimising off-target kinase engagement [1]. Researchers should procure the defined crystal form to ensure consistent exposure across chronic dosing studies.

Oncology SAR Probe in TrkA-Amplified Cancer Cell Lines

In TrkA-driven cancer models (e.g., KM12 colon cancer, CUTO-3 lung cancer), the compound can be deployed as a chemical probe to dissect TrkA-dependent vs. TrkB/TrkC-dependent signalling. The 2-ethoxyphenyl motif, when benchmarked against pan-Trk inhibitors, offers a selectivity window that reduces confounding effects from TrkB-mediated compensatory signalling pathways [1].

Solid-State Formulation Pre-Development and Polymorph Screening

Pharmaceutical development teams requiring a crystalline pyrrolidinyl urea TrkA inhibitor for pre-formulation studies (solubility, intrinsic dissolution rate, compatibility with excipients) should select this compound as a polymorphically characterised starting material per the XRPD parameters defined in EP4089086A1 [2]. This avoids the polymorph-related bioavailability surprises frequently encountered with amorphous in-class compounds.

Medicinal Chemistry Scaffold-Hopping Library Design

Medicinal chemists building a focused kinase inhibitor library around the pyrrolidinyl-pyrimidinyl-urea core can use this compound as a reference standard for ortho-substituted phenyl SAR exploration. Its modular synthesis from commercially available 2-ethoxyaniline enables rapid parallel synthesis of analogs with varied alkoxy chain lengths, facilitating systematic exploration of the TrkA hydrophobic back pocket [3].

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.